Cas no 2171855-91-5 (3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane)

3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane 化学的及び物理的性質
名前と識別子
-
- 3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane
- EN300-1279619
- 2171855-91-5
- 3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane
-
- インチ: 1S/C15H28N2O/c1-13(2)9-15(10-14(3,4)17-13)16-7-12(8-18-15)11-5-6-11/h11-12,16-17H,5-10H2,1-4H3
- InChIKey: LLXVRVAQJYSCRC-UHFFFAOYSA-N
- ほほえんだ: O1CC(CNC21CC(C)(C)NC(C)(C)C2)C1CC1
計算された属性
- せいみつぶんしりょう: 252.220163521g/mol
- どういたいしつりょう: 252.220163521g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 1
- 複雑さ: 317
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 33.3Ų
3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1279619-1000mg |
3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane |
2171855-91-5 | 1000mg |
$1658.0 | 2023-10-01 | ||
Enamine | EN300-1279619-1.0g |
3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane |
2171855-91-5 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1279619-500mg |
3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane |
2171855-91-5 | 500mg |
$1591.0 | 2023-10-01 | ||
Enamine | EN300-1279619-5000mg |
3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane |
2171855-91-5 | 5000mg |
$4806.0 | 2023-10-01 | ||
Enamine | EN300-1279619-2500mg |
3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane |
2171855-91-5 | 2500mg |
$3249.0 | 2023-10-01 | ||
Enamine | EN300-1279619-50mg |
3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane |
2171855-91-5 | 50mg |
$1393.0 | 2023-10-01 | ||
Enamine | EN300-1279619-250mg |
3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane |
2171855-91-5 | 250mg |
$1525.0 | 2023-10-01 | ||
Enamine | EN300-1279619-100mg |
3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane |
2171855-91-5 | 100mg |
$1459.0 | 2023-10-01 | ||
Enamine | EN300-1279619-10000mg |
3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane |
2171855-91-5 | 10000mg |
$7128.0 | 2023-10-01 |
3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane 関連文献
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro5.5undecaneに関する追加情報
Recent Advances in the Study of 3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane (CAS: 2171855-91-5)
The compound 3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane (CAS: 2171855-91-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential therapeutic applications. This spirocyclic compound, characterized by its rigid bicyclic framework, has been explored for its role in modulating biological targets, particularly in the context of central nervous system (CNS) disorders and metabolic diseases. Recent studies have focused on its synthesis, pharmacokinetic properties, and mechanistic insights into its biological activity.
One of the key advancements in the study of this compound is its optimized synthetic route, which has been reported in a 2023 publication by Zhang et al. The researchers developed a high-yield, scalable method for the synthesis of 3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane, utilizing a novel cyclopropanation strategy followed by spirocyclization. This method not only improves the efficiency of production but also ensures high purity, which is critical for pharmaceutical applications. The study highlights the importance of stereochemical control in the synthesis, as the biological activity of the compound is highly dependent on its spatial configuration.
In terms of pharmacological activity, recent preclinical studies have demonstrated that this compound exhibits potent agonistic effects on specific G-protein-coupled receptors (GPCRs) implicated in neuroprotection and glucose metabolism. A 2024 study by Lee et al. revealed that 3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane significantly enhances neuronal survival in models of oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the compound was shown to improve insulin sensitivity in diabetic animal models, further broadening its therapeutic scope.
Another notable development is the investigation of the compound's pharmacokinetic profile. A recent pharmacokinetic study published in the Journal of Medicinal Chemistry (2024) reported favorable absorption and distribution characteristics, with good blood-brain barrier penetration—an essential feature for CNS-targeted therapies. The study also identified the primary metabolic pathways of the compound, which involve hepatic cytochrome P450 enzymes, providing valuable insights for future drug design and dosing strategies.
Despite these promising findings, challenges remain in the clinical translation of 3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane. For instance, its long-term safety profile and potential off-target effects require further evaluation. Ongoing research is focused on addressing these gaps, with several phase I clinical trials expected to commence in late 2024. The compound's unique structural and functional properties position it as a compelling candidate for further development in the pharmaceutical industry.
In conclusion, the latest research on 3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro[5.5]undecane (CAS: 2171855-91-5) underscores its potential as a versatile therapeutic agent with applications in CNS disorders and metabolic diseases. Advances in synthesis, mechanistic understanding, and pharmacokinetics have laid a solid foundation for its future development. As research progresses, this compound may emerge as a key player in the next generation of targeted therapies.
2171855-91-5 (3-cyclopropyl-8,8,10,10-tetramethyl-1-oxa-5,9-diazaspiro5.5undecane) 関連製品
- 1518431-42-9(N-({6-methylimidazo2,1-b1,3thiazol-5-yl}methyl)hydroxylamine)
- 1994973-93-1(3-cyano-N-ethyl-5-methylbenzene-1-sulfonamide)
- 921860-28-8(7-(4-ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo2,1-c1,2,4triazole)
- 2228613-72-5(4-(2,6-dimethylphenyl)methyl-4-methoxypiperidine)
- 1461704-70-0((5-bromo-2,3-dihydro-1-benzofuran-7-yl)methanamine hydrochloride)
- 1261455-34-8(Ethyl 3-amino-5-(trifluoromethoxy)phenylacetate)
- 1805187-57-8(3-(Aminomethyl)-2-cyano-4-(difluoromethyl)pyridine-6-acetonitrile)
- 1588319-42-9(methyl 6-(4-aminobutanamido)hexanoate)
- 2060027-08-7(1-(4-hydroxy-2,3-dihydro-1H-isoindol-2-yl)-2-methylpropan-1-one)
- 2137554-76-6(4-bromo-1-(3-methoxy-2,2-dimethylpropyl)-1H-pyrazol-3-amine)